5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran
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Overview
Description
5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine, difluoromethyl, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran typically involves the bromination of 2-(difluoromethyl)-3-methyl-1-benzofuran. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative .
Scientific Research Applications
Chemistry: 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and better bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity to target proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-6-(difluoromethyl)pyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran has a unique benzofuran ring structure, which can impart different chemical and biological properties. The presence of the benzofuran ring can enhance aromaticity and stability, making it a more versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine and difluoromethyl groups can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-3-methyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVWNOYXCNKTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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